molecular formula C48H28O8 B8197668 4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid

4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid

Cat. No.: B8197668
M. Wt: 732.7 g/mol
InChI Key: DTIZXLIEKUHXPB-UHFFFAOYSA-N
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Description

4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid (PTBA) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a perylene core functionalized with four benzoic acid groups. Its synthesis involves hydrolysis of the tetra-tert-butyl ester precursor (PTBE), confirmed via NMR and mass spectrometry . PTBA self-assembles into hydrogen-bonded organic frameworks (HOFs) due to the directional hydrogen bonding of carboxylic acid groups. These HOFs exhibit ordered structures and enhanced photocatalytic activity, attributed to perylene’s extended π-conjugation and light-harvesting capabilities .

Properties

IUPAC Name

4-[5,8,11-tris(4-carboxyphenyl)perylen-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H28O8/c49-45(50)29-9-1-25(2-10-29)33-17-37-18-34(26-3-11-30(12-4-26)46(51)52)23-41-42-24-36(28-7-15-32(16-8-28)48(55)56)20-38-19-35(27-5-13-31(14-6-27)47(53)54)22-40(44(38)42)39(21-33)43(37)41/h1-24H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIZXLIEKUHXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=CC(=CC4=C3C(=C2)C5=CC(=CC6=CC(=CC4=C65)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H28O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid typically involves multi-step organic synthesis starting from suitable precursor materials . The process often includes the following steps:

    Formation of the Perylene Core: This step involves the synthesis of the perylene core, which can be achieved through various organic reactions such as cyclization and condensation reactions.

    Substitution with Benzoic Acid Groups: The perylene core is then functionalized with benzoic acid groups at the 2, 5, 8, and 11 positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dimethylformamide (DMF) and water, and the reactions are typically carried out at elevated temperatures (e.g., 140°C) for extended periods (e.g., 72 hours) .

Chemical Reactions Analysis

Types of Reactions: 4,4’,4’‘,4’‘’-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perylene tetracarboxylic dianhydride, while reduction may produce perylene tetracarboxylic tetrahydride .

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical and biological processes, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

PTBA (Perylene Core)
  • Structure : Four linearly fused benzene rings with benzoic acid groups at the 2,5,8,11 positions.
  • Electronic Properties : Strong absorption in visible light (400–500 nm), ideal for photocatalysis .
H4TBAPy (Pyrene Core: 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic Acid)
  • Structure: Pyrene core (four fused benzene rings in a non-linear arrangement) with benzoic acid groups.
  • Comparison : Reduced conjugation length compared to perylene, leading to blue-shifted absorption. Used in metal-organic frameworks (MOFs) for gas storage and catalysis .
TCPP (Porphyrin Core: 4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetrabenzoic Acid)
  • Structure : Macrocyclic porphyrin core with benzoic acid groups.
  • Comparison : Enables metal coordination (e.g., Zn²⁺), introducing catalytic sites for oxidation/reduction reactions. Exhibits unique Q-band absorption and exciton coupling in MOFs .
Fluoranthene Derivatives (e.g., 4,4',4'',4'''-(Dibenzo[ghi,mno]fluoranthene-1,2,5,6-tetrayl)tetrabenzoic Acid)
  • Structure : Fluoranthene core with irregular fused rings.

Functional Group Variations

Compound Functional Groups Framework Type Key Properties Applications
PTBA Carboxylic acids HOFs High crystallinity, photocatalytic H₂O₂ production Photocatalysis, sensing
PER@PDA-COF-1 Aldehydes Covalent Organic Frameworks (COFs) High porosity, Schiff base linkages Drug delivery, gas storage
1D Pery-COF Amines 1D COFs Surface area: 370 m²/g, µ_loc = 66 cm²/V·s Charge transport, electronics
H4TBAPy-based MOFs Carboxylic acids MOFs Tunable pore sizes, thermal stability Catalysis, gas separation

Key Property Differences

  • Photocatalytic Efficiency : PTBA-based HOFs outperform pyrene-based analogs due to perylene’s superior light absorption and charge separation .
  • Charge Mobility : 1D Pery-COF exhibits exceptional charge mobility (66 cm²/V·s) owing to eclipsed π-stacking, whereas PTBA’s HOFs prioritize hydrogen bonding over π-π interactions .
  • Thermal Stability : MOFs derived from H4TBAPy and TCPP show higher thermal stability (>400°C) compared to PTBA’s HOFs, which rely on weaker hydrogen bonds .

Biological Activity

4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structural properties lend it potential biological activities that are currently being explored. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C44H28O4C_{44}H_{28}O_4, and it features a perylene core with four benzoic acid moieties. The compound's structure allows for significant π-π stacking interactions, which are critical for its biological effects.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities due to their ability to interact with cellular components. The following mechanisms have been proposed for the biological activity of this compound:

  • Antioxidant Activity : Compounds based on perylene derivatives have been shown to possess antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as tyrosinase, which is involved in melanin biosynthesis. This inhibition can be beneficial in treating hyperpigmentation disorders.
  • Antimicrobial Properties : Some studies suggest that perylene derivatives may exhibit antimicrobial activity against various pathogens.

Antioxidant Activity

A study evaluated the antioxidant capacity of related perylene compounds using various assays. The results indicated that these compounds could effectively neutralize free radicals and protect cellular components from oxidative damage.

CompoundEC50 (µM)Reference
Perylene Derivative A10.5 ± 0.3
Perylene Derivative B12.0 ± 0.1
This compoundTBDTBD

Enzyme Inhibition Studies

In vitro studies have shown that structurally similar compounds can inhibit tyrosinase activity effectively.

CompoundIC50 (µM)Reference
Kojic Acid (Reference)3.8
Perylene Derivative C5.0
This compoundTBDTBD

Case Studies

  • Melanin Biosynthesis Inhibition : A study investigated the effects of various perylene derivatives on melanin production in B16F10 melanoma cells. The results showed that certain derivatives significantly reduced melanin synthesis by inhibiting tyrosinase activity.
    • Findings : The most effective compound reduced melanin levels by up to 70% at a concentration of 10 µM.
  • Antimicrobial Testing : Another research focused on the antimicrobial properties of perylene derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid
Reactant of Route 2
Reactant of Route 2
4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid

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